cis-Cinnamaldehyde

Catalog No.
S628760
CAS No.
57194-69-1
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Cinnamaldehyde

CAS Number

57194-69-1

Product Name

cis-Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CC=O

Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

Antimicrobial and antifungal activity:

Studies suggest that cis-Cinnamaldehyde exhibits antimicrobial and antifungal properties against various pathogens. Research indicates that it can disrupt bacterial and fungal cell membranes, leading to their death []. This potential makes it a candidate for exploring alternative strategies to combat antibiotic-resistant bacteria and fungal infections []. However, further research is needed to determine its efficacy and safety in clinical settings.

Anti-cancer properties:

Several studies have investigated the potential anti-cancer properties of cis-Cinnamaldehyde. It has been shown to exhibit anti-proliferative and pro-apoptotic (cell death) effects in various cancer cell lines [, ]. Additionally, it may suppress the growth and migration of cancer cells []. These findings suggest a potential role for cis-Cinnamaldehyde in cancer prevention and treatment, but further research is necessary to understand its mechanisms of action and potential side effects.

Cis-Cinnamaldehyde is an organic compound with the molecular formula C9H8O\text{C}_9\text{H}_8\text{O}, structurally represented as C6H5CH=CHCHO\text{C}_6\text{H}_5\text{CH}=\text{CHCHO}. It is a geometric isomer of cinnamaldehyde, predominantly existing in the trans form in nature. The cis isomer has a unique configuration where the substituents on the double bond are on the same side, which influences its chemical properties and reactivity. This compound is a pale yellow liquid that contributes to the characteristic flavor and aroma of cinnamon, although it is less common than its trans counterpart.

Due to the limited research on cis-Cinnamaldehyde, specific safety information is scarce. However, general safety precautions for handling aldehydes are recommended. Cinnamaldehyde itself is a skin irritant and may cause allergic reactions [].

Typical of α,β-unsaturated carbonyl compounds. Key reactions include:

  • Michael Addition: Cis-Cinnamaldehyde can act as an electrophile in Michael addition reactions with nucleophiles.
  • Aldol Condensation: It can undergo aldol condensation with other aldehydes or ketones under basic conditions.
  • Oxidation: The compound can be oxidized to form corresponding acids or alcohols, depending on the reaction conditions .

Cis-Cinnamaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various bacteria and fungi.
  • Antioxidant Activity: The compound acts as an antioxidant, scavenging free radicals and demonstrating protective effects against oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that cis-cinnamaldehyde may help reduce inflammation by inhibiting pro-inflammatory cytokines .

Cis-Cinnamaldehyde can be synthesized through several methods:

  • Isomerization of Trans-Cinnamaldehyde: This method involves the conversion of trans-cinnamaldehyde to cis-cinnamaldehyde using specific catalysts such as silver-exchanged zeolites under controlled conditions .
  • Aldol Condensation: It can be synthesized via aldol condensation of benzaldehyde with acetaldehyde, followed by selective reduction.
  • Photoisomerization: Exposure to UV light can induce isomerization from trans to cis forms .

Cis-Cinnamaldehyde has diverse applications across various fields:

  • Flavoring Agent: It is used in food products for its aromatic properties.
  • Fragrance Industry: The compound serves as a key ingredient in perfumes and scented products.
  • Agricultural Use: Due to its low toxicity, it is utilized as a natural pesticide and insect repellent .
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.

Research indicates that cis-cinnamaldehyde interacts with biological systems through various mechanisms:

  • Protein Binding: The compound can form stable adducts with proteins, leading to potential allergic reactions in sensitive individuals .
  • Cell Signaling Pathways: It may modulate pathways involved in inflammation and oxidative stress response, enhancing cellular defense mechanisms against damage .

Cis-Cinnamaldehyde shares structural similarities with several compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Trans-Cinnamaldehydeα,β-unsaturated aldehydePredominantly found in nature; more stable form.
Cinnamic Acidα,β-unsaturated carboxylic acidDerived from cinnamaldehyde; used in food and cosmetics.
EugenolPhenylpropanoidFound in clove oil; has analgesic properties.
VanillinAromatic aldehydeDerived from vanilla; used as a flavoring agent.

Cis-Cinnamaldehyde's unique cis configuration distinguishes it from these compounds, affecting its reactivity and biological activity.

cis-Cinnamaldehyde, systematically known as (Z)-3-phenylprop-2-enal, represents the geometrically constrained isomer of cinnamaldehyde with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. The compound is characterized by its distinctive Z-configuration around the carbon-carbon double bond, which fundamentally differentiates it from the more commonly encountered trans-cinnamaldehyde. The structural framework consists of a benzene ring connected to an α,β-unsaturated aldehyde system, where the aldehyde group and the phenyl ring are positioned on the same side of the double bond.

The stereochemical identity of cis-cinnamaldehyde is defined by the specific spatial arrangement of its constituent groups around the central alkene bond. In this Z-configuration, the higher priority substituents—the benzene ring and the aldehyde group—are oriented on the same side of the double bond plane, creating a more compact molecular geometry compared to its trans counterpart. This geometric constraint results in a molecule with distinct physical and chemical properties, including different melting points, boiling points, and reactivity patterns.

Spectroscopic analysis has revealed that cis-cinnamaldehyde exhibits characteristic nuclear magnetic resonance patterns that distinguish it from the trans isomer. The compound appears as a colorless to light yellow oil with a distinctive spicy cinnamon odor, though notably different in intensity and character from trans-cinnamaldehyde. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for cis-cinnamaldehyde is KJPRLNWUNMBNBZ-DAXSKMNVSA-N, providing a unique digital fingerprint for this specific stereoisomer.

Table 1: Physical Properties of cis-Cinnamaldehyde

PropertyValueReference
Molecular FormulaC₉H₈O
Molecular Weight132.16 g/mol
CAS Registry Number57194-69-1
Melting Point-9 to -4°C
Boiling Point67-69°C (0.4 Torr)
Density1.0436 g/cm³
Physical StateColorless to light yellow oil
Odor CharacterSpicy cinnamon

The conformational analysis of cis-cinnamaldehyde reveals additional complexity beyond its basic Z-configuration. Research using broadband rotational spectroscopy has identified different conformational states based on the rotation around single bonds within the molecule. These conformational variations contribute to the overall understanding of the compound's three-dimensional structure and its interaction patterns with other molecules.

Natural Occurrence and Biosynthetic Pathways

Unlike its trans counterpart, cis-cinnamaldehyde exhibits extremely limited natural occurrence, with most reports indicating that it is essentially absent from natural sources. The predominant form found in cinnamon oils and related plant materials is trans-cinnamaldehyde, which typically comprises 80-85% of cinnamon bark essential oil composition. This striking difference in natural abundance reflects the thermodynamic stability preferences inherent in the biosynthetic pathways that produce cinnamaldehyde compounds in plants.

The biosynthetic production of cinnamaldehyde compounds follows a well-characterized phenylpropanoid pathway that begins with the aromatic amino acid phenylalanine. This pathway involves a series of enzymatic transformations that ultimately favor the production of the trans stereoisomer. The initial step involves phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid through a mechanism that inherently favors the E-configuration.

Subsequent enzymatic reactions in the biosynthetic pathway maintain the trans geometry through the action of 4-coumarate:CoA ligase, which converts cinnamic acid to cinnamoyl-CoA, and cinnamoyl-CoA reductase, which performs the final reduction to cinnamaldehyde. The stereospecificity of these enzymes ensures that the natural biosynthetic machinery produces predominantly trans-cinnamaldehyde, explaining the virtual absence of cis-cinnamaldehyde in natural plant sources.

Table 2: Biosynthetic Enzyme Pathway for Cinnamaldehyde Production

EnzymeEC NumberSubstrateProductStereochemical Outcome
Phenylalanine Ammonia-Lyase4.3.1.24L-Phenylalaninetrans-Cinnamic AcidE-Configuration Favored
4-Coumarate:CoA Ligase6.2.1.12trans-Cinnamic Acidtrans-Cinnamoyl-CoAGeometry Preserved
Cinnamoyl-CoA Reductase1.2.1.44trans-Cinnamoyl-CoAtrans-CinnamaldehydeE-Configuration Maintained

The thermodynamic considerations underlying this biosynthetic preference relate to the relative stability of the trans versus cis configurations. The trans form typically exhibits lower energy due to reduced steric hindrance between the bulky phenyl and aldehyde groups, making it the thermodynamically favored product under normal biological conditions. This energetic preference is reflected in computational studies that have calculated the energy difference between conformational states of cinnamaldehyde isomers.

Research investigating the possibility of cis-cinnamaldehyde formation through alternative pathways has focused primarily on photochemical isomerization processes rather than direct biosynthetic routes. These studies have demonstrated that while cis-cinnamaldehyde can be formed from trans-cinnamaldehyde through ultraviolet light exposure, such processes do not occur naturally in significant quantities within plant tissues under normal environmental conditions.

Historical Context in Organic Chemistry Research

The historical development of cis-cinnamaldehyde research has been closely intertwined with broader advances in stereochemical understanding and analytical methodology in organic chemistry. The initial isolation and characterization of cinnamaldehyde compounds began in the early 19th century, with trans-cinnamaldehyde first isolated from cinnamon essential oil in 1834 by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot. However, the recognition and systematic study of cis-cinnamaldehyde as a distinct stereoisomer emerged much later as analytical techniques became sufficiently sophisticated to distinguish between geometric isomers.

The early synthesis of cinnamaldehyde was achieved in 1854 by Italian chemist Luigi Chiozza, who developed laboratory methods for producing the compound through aldol condensation reactions. These pioneering synthetic approaches primarily yielded trans-cinnamaldehyde, reflecting the thermodynamic preferences that would later be understood through detailed mechanistic studies. The systematic investigation of stereoisomerism in cinnamaldehyde systems required the development of more advanced analytical techniques and theoretical frameworks.

Significant progress in cis-cinnamaldehyde research occurred during the mid-20th century with the advancement of photochemical isomerization studies. Early work by researchers such as Stoermer in the 1960s explored ultraviolet irradiation methods for converting trans-cinnamic acid derivatives to their cis counterparts. These investigations laid the groundwork for understanding the photoisomerization processes that could generate cis-cinnamaldehyde from its trans precursor, though the isolation and characterization of pure cis-cinnamaldehyde remained challenging due to the reversible nature of these photochemical reactions.

Table 3: Historical Milestones in Cinnamaldehyde Isomer Research

YearResearcher(s)AchievementSignificance
1834Dumas & PéligotFirst isolation of cinnamaldehydeEstablished fundamental compound structure
1854Luigi ChiozzaFirst laboratory synthesisDemonstrated synthetic accessibility
1866Emil ErlenmeyerStructural formula determinationClarified molecular architecture
1960sStoermerPhotoisomerization studiesIntroduced cis-trans interconversion methods
2010sModern researchersAdvanced spectroscopic analysisDetailed conformational characterization

The development of sophisticated spectroscopic techniques in the latter half of the 20th century revolutionized the study of cis-cinnamaldehyde. Nuclear magnetic resonance spectroscopy enabled researchers to definitively distinguish between cis and trans isomers through characteristic chemical shift patterns and coupling constants. Advanced computational methods further enhanced understanding by providing detailed energy calculations and conformational analysis of different stereoisomeric forms.

Contemporary research on cis-cinnamaldehyde has been facilitated by improvements in synthetic methodology and purification techniques. Modern photoisomerization protocols have achieved higher conversion efficiencies and better control over product distribution, enabling the preparation of cis-cinnamaldehyde samples with sufficient purity for detailed study. These advances have opened new avenues for investigating the unique chemical reactivity and potential applications of this previously difficult-to-access stereoisomer.

Recent investigations using advanced analytical techniques such as chirped-pulse Fourier transform microwave spectroscopy have provided unprecedented detail about the conformational behavior of cinnamaldehyde isomers. These studies have revealed the existence of multiple conformational states within both cis and trans forms, contributing to a more complete understanding of the structural complexity inherent in these seemingly simple aromatic aldehyde systems.

Molecular Geometry and Conformational Analysis

cis-Cinnamaldehyde, systematically known as (Z)-3-phenylprop-2-enal, possesses the molecular formula C₉H₈O and exhibits a molecular weight of 132.16 g/mol [1] [4]. The compound crystallizes as a colorless to light yellow oil with a characteristic spicy cinnamon odor, demonstrating a density of 1.0436 g/cm³ at standard conditions [14] [28]. The molecule features a phenyl ring connected to an unsaturated aldehyde chain through a conjugated system, with the defining characteristic being the Z-configuration around the central carbon-carbon double bond [1] [4].

The molecular geometry of cis-cinnamaldehyde is fundamentally planar, belonging to the Cs symmetry point group [7]. Density functional theory calculations using the B3LYP/6-31G** basis set have revealed that the compound exists primarily in two conformational forms: s-cis and s-trans, which differ in the orientation of the aldehyde group relative to the vinyl double bond [7] [20]. The conformational landscape demonstrates that the s-trans conformer is energetically more favorable than the s-cis conformer by approximately 7.95 kJ/mol in the gas phase [20] [30].

Structural analysis reveals that the phenyl ring maintains nearly ideal aromatic geometry with average carbon-carbon bond lengths of 1.398 Å [7]. The vinyl double bond (C₇=C₈) exhibits a characteristic length of 1.348 Å, consistent with sp² hybridization and conjugation with the aromatic system [7]. The aldehyde carbonyl bond (C₉=O₁₀) measures 1.225 Å, reflecting the double bond character enhanced by conjugation through the extended π-system [7].

Bond angle analysis demonstrates significant deviations from ideal geometries due to steric interactions and electronic effects [7]. The C₁-C₇=C₈ angle measures 128.3°, expanded from the typical 120° expected for sp² carbon centers due to the bulky phenyl substituent [7]. The C₇=C₈-C₉ angle contracts to 115.3°, reflecting the influence of the electron-withdrawing aldehyde group on the electronic distribution [7].

Table 1: Structural Parameters of cis-Cinnamaldehyde

Parametercis-Cinnamaldehyde (Z-isomer)trans-Cinnamaldehyde (E-isomer)
Molecular FormulaC₉H₈OC₉H₈O
CAS Number57194-69-114371-10-9
Molecular Weight (g/mol)132.16132.16
Density (g/cm³)1.04361.050
Boiling Point (°C)67-69 (at 0.4 Torr)246.8 (at 760 mmHg)
Melting Point (°C)-9 to -4-7.5
StereochemistryZ configurationE configuration
IUPAC Name(Z)-3-phenylprop-2-enal(E)-3-phenylprop-2-enal

The conformational preference in cis-cinnamaldehyde is influenced by steric interactions between the carbonyl oxygen and the vinyl hydrogen in the s-cis arrangement [7] [20]. Potential energy surface calculations indicate a rotational barrier of approximately 44.52 kJ/mol for the s-trans to s-cis conversion and 36.57 kJ/mol for the reverse process [20]. These relatively high barriers suggest that conformational interconversion occurs slowly under ambient conditions [20].

Solvent effects on conformational stability have been investigated using the polarizable continuum model [20]. In polar solvents, the relative energy difference between conformers increases, with the s-trans form becoming increasingly favored as solvent polarity increases [20]. The dipole moments of both conformers increase substantially in solution, with the s-trans form exhibiting higher dipole moments due to better charge separation [20].

Comparative Analysis of cis- and trans-Cinnamaldehyde Isomers

The stereochemical relationship between cis-cinnamaldehyde and trans-cinnamaldehyde represents a classic example of geometric isomerism around a carbon-carbon double bond [18]. These isomers differ fundamentally in the spatial arrangement of substituents around the C₇=C₈ double bond, with the cis-isomer having the phenyl group and aldehyde functionality on the same side of the double bond, while the trans-isomer positions these groups on opposite sides [18].

Physical property differences between the isomers are pronounced and reflect their distinct molecular geometries [14] [25]. The boiling point of cis-cinnamaldehyde (67-69°C at 0.4 Torr) is significantly lower than that of trans-cinnamaldehyde (246.8°C at 760 mmHg), indicating weaker intermolecular forces in the cis-isomer [14] [25]. This difference arises from the more compact molecular structure of the cis-isomer, which reduces van der Waals interactions between molecules [14].

Density measurements reveal that cis-cinnamaldehyde (1.0436 g/cm³) is slightly less dense than trans-cinnamaldehyde (1.050 g/cm³), consistent with less efficient molecular packing in the liquid state due to the cis-geometry [14] [28]. The melting point range of cis-cinnamaldehyde (-9 to -4°C) differs only marginally from trans-cinnamaldehyde (-7.5°C), suggesting similar crystal packing efficiencies in the solid state [14] [28].

Spectroscopic properties distinguish the two isomers through characteristic patterns in nuclear magnetic resonance and infrared spectroscopy [14] [42]. The cis-isomer exhibits distinct coupling patterns in proton nuclear magnetic resonance spectroscopy due to the different spatial relationships between vinyl protons [42] [44]. Infrared spectroscopy reveals subtle but measurable differences in carbonyl stretching frequencies, with the cis-isomer showing slight shifts due to altered conjugation patterns [47].

Table 2: Comparative Physical Properties

Propertycis-Cinnamaldehydetrans-Cinnamaldehyde
StereochemistryZ configurationE configuration
Density (g/cm³)1.04361.050
Boiling Point67-69°C (0.4 Torr)246.8°C (760 mmHg)
SolubilityChloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)Similar pattern but different magnitudes
StabilityAir Sensitive, Light Sensitive, Temperature SensitiveMore stable under ambient conditions
Odor DescriptionSpicy cinnamonCharacteristic cinnamon

Chemical reactivity patterns differ between the isomers due to steric accessibility and electronic factors [12] [14]. The cis-isomer demonstrates enhanced reactivity in certain nucleophilic addition reactions due to reduced steric hindrance around the carbonyl carbon [14]. Conversely, the trans-isomer shows greater stability toward photochemical isomerization and oxidative degradation [11] [13].

Biological activity profiles reveal distinct differences between the stereoisomers [12] [13]. Research indicates that cis-cinnamaldehyde possesses a stronger and fuller taste profile compared to the trans-isomer, with characteristics reminiscent of Chinese cinnamon [12]. The enhanced sensory properties of the cis-isomer make it particularly valuable in flavoring applications where intense cinnamon character is desired [12].

Thermal stability analysis demonstrates that trans-cinnamaldehyde maintains structural integrity at higher temperatures due to its more extended molecular configuration [11] [13]. The cis-isomer undergoes thermal isomerization to the trans-form when heated, representing a thermodynamically favorable process [11]. This thermal conversion has been exploited in synthetic applications where trans-cinnamaldehyde is the desired product [11].

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of cis-cinnamaldehyde is characterized by an extended π-conjugated system encompassing the phenyl ring, vinyl double bond, and carbonyl functionality [21] [22]. Density functional theory calculations reveal that this conjugation significantly influences the distribution of electron density and the energies of frontier molecular orbitals [21] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns [21] [24].

Frontier molecular orbital theory analysis indicates that the highest occupied molecular orbital in cis-cinnamaldehyde is primarily localized on the electron-rich phenyl ring and extends through the conjugated vinyl system [21] [24]. The electron density distribution shows significant delocalization across the aromatic ring with notable contributions from the vinyl carbon atoms [21]. This orbital arrangement facilitates electron donation processes and governs the compound's behavior as a nucleophile in chemical reactions [21].

The lowest unoccupied molecular orbital exhibits complementary characteristics, with significant density localized on the electron-deficient carbonyl carbon and extending through the vinyl bridge to the aromatic system [21] [24]. This orbital distribution explains the electrophilic character of the carbonyl carbon and predicts sites for nucleophilic attack [21]. The energy gap between frontier orbitals determines the compound's electronic excitation properties and influences its spectroscopic behavior [22].

Ultraviolet-visible spectroscopy calculations using time-dependent density functional theory predict absorption maxima in the range of 347-353 nanometers for related cinnamaldehyde derivatives [22] [31]. These transitions correspond to π→π* excitations within the conjugated system and are responsible for the compound's light absorption properties [22]. The extended conjugation in cis-cinnamaldehyde shifts these transitions to longer wavelengths compared to non-conjugated analogs [22].

Table 3: Electronic Structure Parameters

Parametercis-CinnamaldehydeComputational Method
Molecular Orbital DistributionDelocalized across phenyl-vinyl-carbonyl systemB3LYP/6-311++G(d,p)
π-Conjugation LengthExtended through entire molecular frameworkDFT Analysis
Electronic Transitionsπ→π* transitions in UV regionTD-DFT Calculations
Charge DistributionPolarized with electron-rich aromatic regionNatural Bond Orbital Analysis
Dipole MomentEnhanced in polar solventsPolarizable Continuum Model

Natural bond orbital analysis reveals significant charge transfer between molecular fragments in cis-cinnamaldehyde [20] [22]. The phenyl ring carries a net negative charge due to its electron-donating character, while the carbonyl group exhibits positive character reflecting its electron-withdrawing nature [20]. The vinyl bridge serves as an electronic conduit, facilitating charge transfer between these regions [20].

Molecular electrostatic potential surfaces calculated from density functional theory provide insight into reactive sites and intermolecular interaction patterns [21] [34]. The carbonyl oxygen exhibits the most negative electrostatic potential, identifying it as the primary site for hydrogen bonding and electrophilic attack [21]. Conversely, the carbonyl carbon displays positive potential, confirming its susceptibility to nucleophilic addition [21].

Polarizability calculations indicate that cis-cinnamaldehyde exhibits significant electronic polarizability due to its extended π-system [20] [22]. This property influences intermolecular interactions and contributes to the compound's solubility patterns in various solvents [20]. The polarizable nature of the molecule also affects its behavior in electric fields and contributes to its spectroscopic properties [22].

Band gap analysis reveals that the energy difference between frontier orbitals determines the compound's electronic excitation threshold and photochemical behavior [22] [31]. Calculations suggest that cis-cinnamaldehyde absorbs ultraviolet radiation efficiently due to its relatively narrow band gap, making it susceptible to photochemical degradation [22]. This property necessitates careful storage conditions to prevent light-induced decomposition [14].

Physical Description

Liquid; Liquid, Other Solid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 g/mol

Monoisotopic Mass

132.057514874 g/mol

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Melting Point

-7.5 °C

UNII

SR60A3XG0F

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Other CAS

57194-69-1

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Modify: 2023-08-15

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